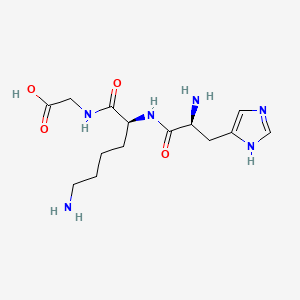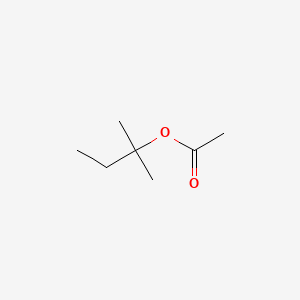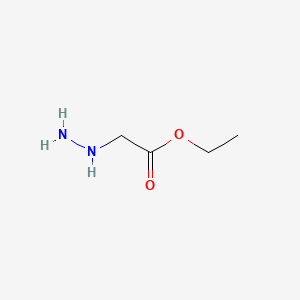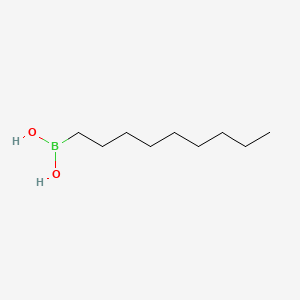
Glycine, N-(N2-L-histidyl-L-lysyl)-
概要
説明
Glycine, N-(N2-L-histidyl-L-lysyl)- is a naturally occurring tripeptide composed of glycine, histidine, and lysine. This compound is known for its ability to bind copper ions, forming a complex that plays a significant role in various biological processes. It has been studied for its potential therapeutic applications, particularly in wound healing, anti-aging, and neuroprotection .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N2-L-histidyl-L-lysyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as carbodiimides or uronium salts to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Industrial Production Methods
Industrial production of Glycine, N-(N2-L-histidyl-L-lysyl)- often involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. The peptide is then purified and formulated for various applications, including pharmaceuticals and cosmetics .
化学反応の分析
Types of Reactions
Glycine, N-(N2-L-histidyl-L-lysyl)- undergoes several types of chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly copper, which is essential for its biological activity.
Oxidation and Reduction: The peptide can participate in redox reactions, particularly involving the copper ion in its complexed form.
Common Reagents and Conditions
Copper Ions: Used to form the copper-peptide complex.
Oxidizing Agents: Such as hydrogen peroxide, can be used to study the redox properties of the peptide.
Major Products
Copper-Peptide Complex: The primary product formed when Glycine, N-(N2-L-histidyl-L-lysyl)- binds with copper ions.
科学的研究の応用
Glycine, N-(N2-L-histidyl-L-lysyl)- has a wide range of scientific research applications:
Wound Healing: It promotes collagen synthesis and accelerates wound healing.
Anti-Aging: Used in cosmetic formulations for its skin-rejuvenating properties.
Neuroprotection: Investigated for its potential to protect against neurodegenerative diseases by preventing metal-induced oxidative stress.
Gene Expression Modulation: Shown to influence the expression of genes related to inflammation and oxidative stress.
作用機序
The mechanism of action of Glycine, N-(N2-L-histidyl-L-lysyl)- involves its ability to bind copper ions, forming a stable complex. This complex can modulate various biological processes:
Copper Transport: Facilitates the transport and utilization of copper in cells.
Antioxidant Activity: Reduces oxidative stress by neutralizing reactive oxygen species.
Gene Regulation: Influences the expression of genes involved in inflammation and cellular repair.
類似化合物との比較
Similar Compounds
Glycyl-L-histidyl-L-lysine: A similar tripeptide that also binds copper and has similar biological activities.
Glycyl-L-histidyl-L-arginine: Another tripeptide with comparable properties but different amino acid composition.
Uniqueness
Glycine, N-(N2-L-histidyl-L-lysyl)- is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its ability to form a stable complex with copper ions and modulate gene expression sets it apart from other similar compounds .
特性
IUPAC Name |
2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4/c15-4-2-1-3-11(14(24)18-7-12(21)22)20-13(23)10(16)5-9-6-17-8-19-9/h6,8,10-11H,1-5,7,15-16H2,(H,17,19)(H,18,24)(H,20,23)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIYNCLILDLGRS-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211082 | |
| Record name | Glycine, N-(N2-L-histidyl-L-lysyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62024-09-3 | |
| Record name | Glycine, N-(N2-L-histidyl-L-lysyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062024093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(N2-L-histidyl-L-lysyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















